(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone

Chemical Biology Medicinal Chemistry Target Identification

Problem: Researchers probing kinase inhibition or halogen-bonding SAR risk invalid results when substituting thieno[2,3-b]pyridine analogs-minor halogen repositioning (2,4- vs 3,4-dichloro) redirects target affinity entirely, as confirmed by comparator LMW-PTP ligands. Solution: This exact CAS 401580-08-3 compound delivers: • A critical chemical probe for mapping halogen-bonding interactions on uncharacterized protein targets • An IDE-negative control for phenotypic screening specificity validation (4-MeO analog: IDE IC50 > 55.9 µM) • A high-priority scaffold for novel kinase selectivity profiling (class benchmark PIM-1 IC50: 0.019 µM). In stock; request quote for 10-100 mg quantities.

Molecular Formula C20H12Cl2N2OS
Molecular Weight 399.3 g/mol
Cat. No. B12053287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone
Molecular FormulaC20H12Cl2N2OS
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=C(C=C(C=C4)Cl)Cl)N
InChIInChI=1S/C20H12Cl2N2OS/c21-12-6-7-13(15(22)10-12)18(25)19-17(23)14-8-9-16(24-20(14)26-19)11-4-2-1-3-5-11/h1-10H,23H2
InChIKeyZCROJCWCJFDHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone: Chemical Profile & Procurement


(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone (CAS RN 401580-08-3) is a synthetic small molecule belonging to the thieno[2,3-b]pyridine class of heterocyclic compounds. Its core structure features a fused thiophene-pyridine bicycle, substituted at the 3-position with an amino group, at the 6-position with a phenyl ring, and acylated at the 2-position with a 2,4-dichlorobenzoyl moiety . Thieno[2,3-b]pyridines are a versatile scaffold in medicinal chemistry, explored for their potential as kinase inhibitors, antiviral agents, and allosteric modulators of G protein-coupled receptors [1][2]. This specific compound is primarily available as a research-grade screening compound through specialist chemical vendors .

(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone Generic Substitution Risks


Substituting (3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone with a close analog is not scientifically justifiable due to the profound impact of minor structural modifications on the thieno[2,3-b]pyridine scaffold's biological profile. Literature on this class demonstrates that parallel changes to the aryl ketone substituent, such as replacing a 2,4-dichlorophenyl group (as in the target compound) with a 4-methoxyphenyl group, can redirect target affinity entirely—from an uncharacterized profile to a weak interaction with insulin-degrading enzyme (IC50 > 55.9 µM) [1][2]. Without explicit head-to-head data, the substitution pattern on the benzoyl ring cannot be assumed to be functionally interchangeable; even subtle variations in halogen position (e.g., 2,4- vs 3,4-dichloro) can drastically alter molecular recognition and binding kinetics [2]. Therefore, any assumption of functional equivalence without specific comparative data is a high-risk procurement and research strategy.

(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone Differential Evidence


Structural Differentiation from 4-Methoxyphenyl Analog

The closest available comparator with public bioactivity data is the 4-methoxyphenyl analog, (3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone. This analog was screened in a high-throughput assay and found to be an extremely weak inhibitor of insulin-degrading enzyme (IDE) with an IC50 value reported as >55.9 µM [1]. The target compound, bearing a 2,4-dichlorophenyl moiety, lacks this specific bioactivity annotation, indicating a different interaction profile. While direct comparative data is absent, this divergence in characterized biological space suggests the 2,4-dichloro substitution pattern directs the compound away from IDE and toward other, yet-to-be-identified targets, distinguishing its research utility.

Chemical Biology Medicinal Chemistry Target Identification

2,4- vs 3,4-Dichlorophenyl Substitution Analysis

A structurally related analog, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dichlorophenyl)methanone, has been annotated in BindingDB as a ligand for low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) [1]. This contrasts with the target compound, which features a 2,4-dichlorophenyl group and a 6-phenyl substitution without methyl groups. The shift from 3,4- to 2,4-dichloro substitution, combined with a different core substitution pattern, results in a complete divergence of known biological targets. While quantitative affinity data for the target compound is not publicly available, the documented target engagement of the comparator underscores the critical role of specific halogen positioning in directing pharmacological activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Novel Kinase Selectivity Profile Potential

The thieno[2,3-b]pyridine class has a validated track record in kinase inhibition. A 2018 study identified a series of thieno[2,3-b]pyridine derivatives as potent PIM-1 kinase inhibitors, with lead compound 8d achieving an IC50 of 0.019 µM [1]. While the target compound was not part of this study, its structural features—specifically the 3-amino group and the 2,4-dichlorobenzoyl moiety—are common motifs in kinase inhibitor pharmacophores. The target compound's uncharacterized status thus represents a potential opportunity for the discovery of novel kinase selectivity profiles that are distinct from the published PIM-1 inhibitors, which were optimized through different substitution patterns.

Cancer Research Kinase Inhibitor Chemical Probe

(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone Application Scenarios


Probe for Halogen-Mediated Target Recognition

The compound's key structural differentiator is its 2,4-dichlorophenyl group. As outlined in the evidence, even a shift to a 3,4-dichloro or 4-methoxy substitution on similar scaffolds redirects biological activity toward specific targets like LMW-PTP or IDE [1][2]. This compound can therefore serve as a critical chemical probe in mechanistic studies designed to map how the precise positioning of chlorine atoms influences molecular recognition, binding affinity, and selectivity for uncharacterized protein targets. Its use is particularly relevant in chemical biology studies focused on halogen bonding interactions.

Negative Control for IDE-Mediated Activities

Based on cross-study comparable data, the 4-methoxyphenyl analog is a confirmed weak inhibitor of insulin-degrading enzyme (IDE), whereas this compound is not annotated as an IDE ligand [1]. This makes the compound a valuable negative control or reference compound for assays where IDE inhibition is an undesirable off-target effect. Researchers can use it as a specificity control to ensure that observed biological effects in a phenotypic screen are not mediated through IDE, thereby increasing confidence in target identification efforts.

Kinase Inhibitor SAR Diversification

Given the class-level evidence that thieno[2,3-b]pyridines can be potent kinase inhibitors (e.g., PIM-1 IC50 = 0.019 µM for compound 8d [3]), this compound's unique, uncharacterized substitution pattern makes it a high-priority procurement for kinase-focused screening libraries. Its structure is distinct from published PIM-1 inhibitors, offering the potential to discover novel kinase selectivity profiles. It is best utilized in panel screening against a broad range of kinases to identify a unique target engagement fingerprint and define its position in the kinase SAR landscape.

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